molecular formula C20H25NO11 B13697785 (2S,3R,4S,5S,6S)-2-[2-Amino-5-(hydroxymethyl)phenoxy]-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl Triacetate

(2S,3R,4S,5S,6S)-2-[2-Amino-5-(hydroxymethyl)phenoxy]-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl Triacetate

Cat. No.: B13697785
M. Wt: 455.4 g/mol
InChI Key: LWBGOBKTMJQHEG-UHFFFAOYSA-N
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Description

(2S,3R,4S,5S,6S)-2-[2-Amino-5-(hydroxymethyl)phenoxy]-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl Triacetate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4S,5S,6S)-2-[2-Amino-5-(hydroxymethyl)phenoxy]-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl Triacetate involves several steps. The process typically begins with the preparation of the core tetrahydro-2H-pyran ring, followed by the introduction of the phenoxy group and the amino and hydroxymethyl substituents. The final step involves the acetylation of the hydroxyl groups to form the triacetate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is designed to be scalable, allowing for the production of large quantities of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4S,5S,6S)-2-[2-Amino-5-(hydroxymethyl)phenoxy]-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl Triacetate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid derivative, while reduction of the carbonyl group yields an alcohol.

Scientific Research Applications

(2S,3R,4S,5S,6S)-2-[2-Amino-5-(hydroxymethyl)phenoxy]-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl Triacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,3R,4S,5S,6S)-2-[2-Amino-5-(hydroxymethyl)phenoxy]-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl Triacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R,4S,5S,6S)-2-[2-Hydroxy-5-(hydroxymethyl)phenoxy]-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl Triacetate
  • (2S,3R,4S,5S,6S)-2-[2-Amino-5-(methoxycarbonyl)phenoxy]-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl Triacetate

Uniqueness

The uniqueness of (2S,3R,4S,5S,6S)-2-[2-Amino-5-(hydroxymethyl)phenoxy]-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl Triacetate lies in its combination of functional groups, which allows for diverse chemical reactions and interactions with biological molecules. This makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C20H25NO11

Molecular Weight

455.4 g/mol

IUPAC Name

methyl 3,4,5-triacetyloxy-6-[2-amino-5-(hydroxymethyl)phenoxy]oxane-2-carboxylate

InChI

InChI=1S/C20H25NO11/c1-9(23)28-15-16(29-10(2)24)18(30-11(3)25)20(32-17(15)19(26)27-4)31-14-7-12(8-22)5-6-13(14)21/h5-7,15-18,20,22H,8,21H2,1-4H3

InChI Key

LWBGOBKTMJQHEG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=CC(=C2)CO)N)C(=O)OC)OC(=O)C

Origin of Product

United States

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